4-Amino-6-methoxypyrimidine-5-carbaldehyde
Overview
Description
4-Amino-6-methoxypyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 1004956-62-0 . It has a molecular weight of 153.14 . It is also known as 4-amino-6-methoxy-5-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The Inchi Code for 4-Amino-6-methoxypyrimidine-5-carbaldehyde is 1S/C6H7N3O2/c1-11-6-4(2-10)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9) . The Inchi Key is MHIWGEBSPSJHIW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Amino-6-methoxypyrimidine-5-carbaldehyde is a white to yellow powder .Scientific Research Applications
1. Molecular Structure Analysis
A study by Low et al. (2007) examined the molecular structure of a derivative of 4-Amino-6-methoxypyrimidine-5-carbaldehyde, highlighting its hydrogen-bonded framework and polarized electronic structures. This research contributes to the understanding of molecular interactions and structural properties of such compounds (Low et al., 2007).
2. Synthesis of Pyrido[2,3-d]pyrimidines
Perandones and Soto (1998) investigated the synthesis of pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes, including 4-Amino-6-methoxypyrimidine-5-carbaldehyde. Their work provides insights into the chemical reactions and potential applications of these compounds in various fields (Perandones & Soto, 1998).
3. Inhibitory Activity in Tyrosine Kinases
Xu et al. (2008) discovered a series of 4-aminopyrimidine-5-carbaldehyde oximes, including derivatives of 4-Amino-6-methoxypyrimidine-5-carbaldehyde, as dual inhibitors of EGFR and ErbB-2 tyrosine kinases. This research is significant in the context of cancer therapy and drug development (Xu et al., 2008).
4. Interaction with Glycine Esters
Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde, a related compound, with glycine esters. Their findings contribute to the broader understanding of the chemical behavior and potential applications of pyrimidine derivatives (Zinchenko et al., 2018).
5. Recyclization Reactions
Vardanyan et al. (2011) explored the recyclization reactions of pyrimidinium salts, including compounds related to 4-Amino-6-methoxypyrimidine-5-carbaldehyde. This study adds to the understanding of complex chemical processes and synthesis pathways (Vardanyan et al., 2011).
6. Synthesis and Bioassay Studies
Suresh et al. (2010) conducted synthesis and bioassay studies of pyrido[2,3-d]pyrimidines, starting from 4-Aminopyrimidine-5-carbaldehyde. This research is relevant for understanding the biological activities and potential applications of these compounds (Suresh et al., 2010).
7. Synthesis of PyrimidinoPyrimidine Derivatives
Abu-Melha (2014) explored the synthesis of pyrimidinoPyrimidine derivatives, starting from a compound similar to 4-Amino-6-methoxypyrimidine-5-carbaldehyde. The study provides valuable insights into the chemical synthesis and potential pharmaceutical applications (Abu-Melha, 2014).
Safety And Hazards
properties
IUPAC Name |
4-amino-6-methoxypyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6-4(2-10)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIWGEBSPSJHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methoxypyrimidine-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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